molecular formula C26H20O3 B11386566 3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11386566
M. Wt: 380.4 g/mol
InChI Key: LHJYRKXYTIONNE-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a biphenyl group and multiple methyl substitutions. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate biphenyl derivatives with furochromene precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and solvents like dichloromethane or toluene. The reaction temperature and time are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(biphenyl-4-yl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern and the presence of a biphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

4,8,9-trimethyl-3-(4-phenylphenyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C26H20O3/c1-15-13-22-24(16(2)17(3)26(27)29-22)25-23(15)21(14-28-25)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3

InChI Key

LHJYRKXYTIONNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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